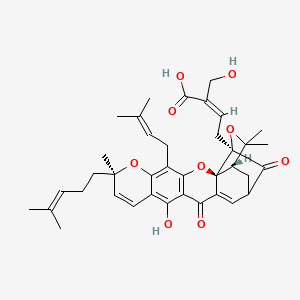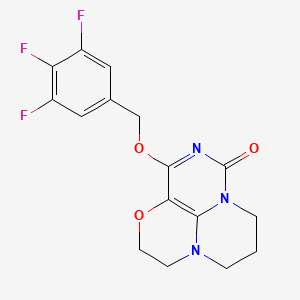
Lp-PLA2-IN-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lp-PLA2-IN-14 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques and is linked to various cardiovascular diseases. This compound has shown potential in the research of neurodegenerative diseases, such as Alzheimer’s disease, glaucoma, age-related macular degeneration, and cardiovascular diseases including atherosclerosis .
准备方法
The synthesis of Lp-PLA2-IN-14 involves several steps. One of the synthetic routes includes the preparation of tricyclic pyrimidone compounds. The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures and pressures. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to ensure high yield and purity .
化学反应分析
Lp-PLA2-IN-14 undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include oxidizing agents and hydrolyzing enzymes. The major products formed from these reactions are lysophosphatidylcholine and oxidized nonesterified fatty acids. These reactions are crucial for understanding the compound’s behavior and its potential therapeutic applications .
科学研究应用
Lp-PLA2-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of Lp-PLA2 and its effects on lipid metabolism. In biology, it helps in understanding the role of Lp-PLA2 in inflammatory processes and oxidative stress. In medicine, this compound is being researched for its potential in treating neurodegenerative diseases, cardiovascular diseases, and other conditions associated with inflammation and oxidative stress. In the industry, it is used in the development of diagnostic kits and therapeutic agents .
作用机制
The mechanism of action of Lp-PLA2-IN-14 involves the inhibition of the Lp-PLA2 enzyme. This enzyme is responsible for hydrolyzing oxidized phosphatidylcholine to produce lysophosphatidylcholine, which promotes inflammatory responses and oxidative stress. By inhibiting Lp-PLA2, this compound reduces the production of lysophosphatidylcholine, thereby mitigating inflammation and oxidative stress. This mechanism is crucial for its potential therapeutic effects in treating atherosclerosis and other related diseases .
相似化合物的比较
Lp-PLA2-IN-14 can be compared with other Lp-PLA2 inhibitors such as Darapladib and Rilapladib. Darapladib is known for its role in sensitizing cancer cells to ferroptosis by remodeling lipid metabolism, while Rilapladib is investigated for its use in treating atherosclerosis and cardiovascular disorders.
Similar compounds include:
- Darapladib
- Rilapladib
These compounds share similar mechanisms of action but may differ in their specific applications and efficacy .
属性
分子式 |
C16H14F3N3O3 |
|---|---|
分子量 |
353.30 g/mol |
IUPAC 名称 |
4-[(3,4,5-trifluorophenyl)methoxy]-6-oxa-1,3,9-triazatricyclo[7.3.1.05,13]trideca-3,5(13)-dien-2-one |
InChI |
InChI=1S/C16H14F3N3O3/c17-10-6-9(7-11(18)12(10)19)8-25-14-13-15-21(4-5-24-13)2-1-3-22(15)16(23)20-14/h6-7H,1-5,8H2 |
InChI 键 |
XFEWOHBVSRKLGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCOC3=C2N(C1)C(=O)N=C3OCC4=CC(=C(C(=C4)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
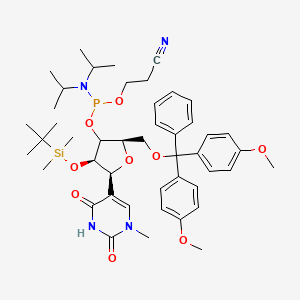
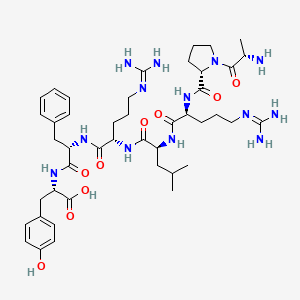
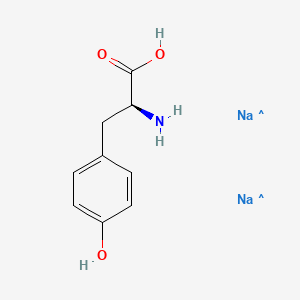
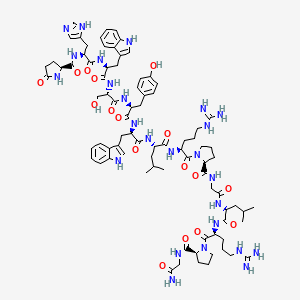
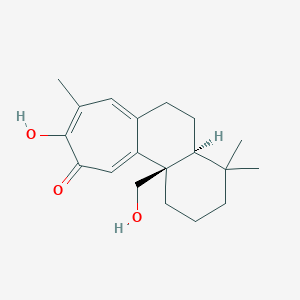

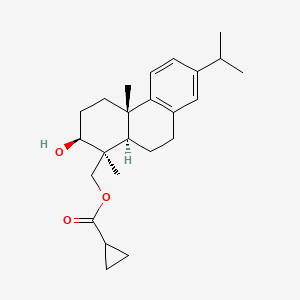

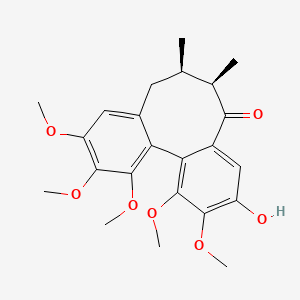


![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
